molecular formula C12H20N4O2 B7572057 2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-1-morpholinopropan-1-one

2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-1-morpholinopropan-1-one

Cat. No.: B7572057
M. Wt: 252.31 g/mol
InChI Key: NZOKOZOBOFOETQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-(1H-Pyrazol-1-yl)ethyl)amino)-1-morpholinopropan-1-one is a complex organic compound that features a pyrazole ring, an ethylamine linkage, and a morpholine ring

Properties

IUPAC Name

1-morpholin-4-yl-2-(2-pyrazol-1-ylethylamino)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2/c1-11(12(17)15-7-9-18-10-8-15)13-4-6-16-5-2-3-14-16/h2-3,5,11,13H,4,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOKOZOBOFOETQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCOCC1)NCCN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(1H-Pyrazol-1-yl)ethyl)amino)-1-morpholinopropan-1-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

2-((2-(1H-Pyrazol-1-yl)ethyl)amino)-1-morpholinopropan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

The reagents and conditions for these reactions vary depending on the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

2-((2-(1H-Pyrazol-1-yl)ethyl)amino)-1-morpholinopropan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of 2-((2-(1H-Pyrazol-1-yl)ethyl)amino)-1-morpholinopropan-1-one involves its interaction with specific molecular targets and pathways. The pyrazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-((2-(1H-Pyrazol-1-yl)ethyl)amino)-1-morpholinopropan-1-one apart from similar compounds is its unique combination of the pyrazole ring, ethylamine linkage, and morpholine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

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